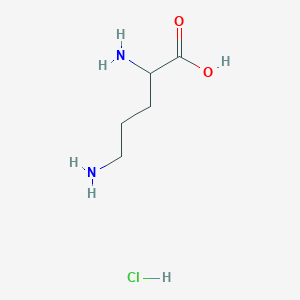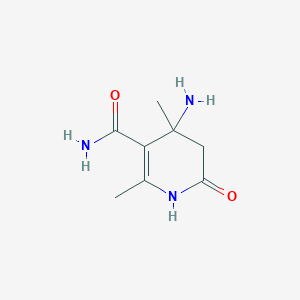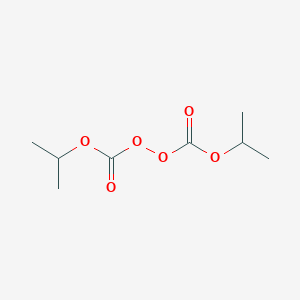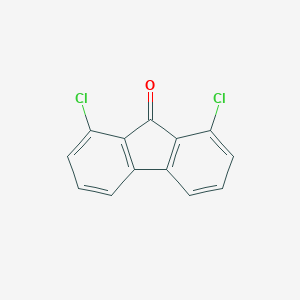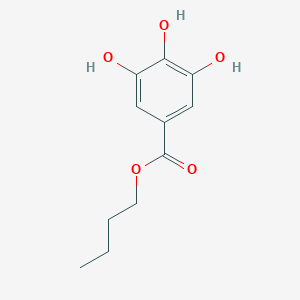
Butyl gallate
Vue d'ensemble
Description
Butyl gallate, also known as butyl 3,4,5-trihydroxybenzoate, is an ester of gallic acid and butanol. It is a white to slightly yellow crystalline powder that is commonly used as an antioxidant in food, cosmetics, and pharmaceuticals. This compound is known for its ability to prevent oxidation in fats and oils, thereby extending the shelf life of products.
Mécanisme D'action
Target of Action
Butyl gallate primarily targets microbial cells and lipid membranes . It has been found to affect microbial cell viability and virus activity . The compound’s pharmacological activity increases with the length of its alkyl chain, which can induce lipid membrane disruption and membrane protein inactivation .
Mode of Action
This compound interacts with its targets through a combination of self-association and lipid binding . The compound has both a hydrophilic galloyl group and a hydrophobic alkyl chain, allowing it to bind to lipid membranes . This binding increases with the length of the alkyl chain, except for certain gallates with longer chains . The direct interaction of this compound with lipid components might be related to its various pharmacological effects .
Biochemical Pathways
This compound affects the cyanide-resistant respiratory pathway in mitochondria . In this pathway, the this compound binding site, also known as the alternative oxidase, is a constitutive component in mitochondria capable of developing the alternative pathway . The binding sites associated with a second, inducible component function to couple the oxidase to the cytochrome pathway .
Pharmacokinetics
The physicochemical properties of this compound, such as its melting point (144°C), boiling point (452.7±40.0 °C), and density (1.314±0.06 g/cm3), influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . .
Result of Action
The action of this compound results in the disruption of lipid membranes and inactivation of membrane proteins, leading to decreased microbial cell viability and virus activity . It also inhibits biofilm development and virulence factors in certain bacterial strains .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s preventive activity against biofilm formation occurs at doses below the minimum inhibitory concentration . Moreover, combining this compound with antimicrobials or blue-light irradiation produces a synergistic effect on the inhibition of biofilm formation . The compound’s activity can also be influenced by the presence of other solutes .
Analyse Biochimique
Biochemical Properties
Butyl gallate interacts with various biomolecules, including enzymes and proteins. It has been found to bind to the membranes of cells, with the binding increasing with the length of the alkyl chain . This interaction with the cell membrane is thought to be a key factor in its pharmacological activities .
Cellular Effects
This compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer activities . It demonstrates protective effects against oxidative stress and DNA damage in cells . It also has the capacity to prevent biofilm development and eradicate mature biofilms through mechanisms that suppress the synthesis of the extracellular polymeric matrix, inhibit quorum-sensing signaling, and alter the microbial cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cell membrane. It is thought that the hydrophilic galloyl group and hydrophobic alkyl chain of this compound can induce lipid membrane disruption and membrane protein inactivation . This disruption of the cell membrane is believed to be a primary factor in its pharmacological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a sustained-release behavior . This means that the effects of this compound can be observed over a longer period of time, which could be beneficial in certain applications .
Metabolic Pathways
This compound is involved in the Clostridium CoA-dependent butanol biosynthetic pathway . In this pathway, butanol is synthesized and then converted into butyl acetate through the expression of an alcohol acetyltransferase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to bind to the membranes of cells, which could influence its distribution within the cell . Specific transporters or binding proteins that interact with this compound were not identified in the current search.
Subcellular Localization
The subcellular localization of this compound is primarily in the vacuoles . This localization is thought to be due to its interaction with the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl gallate can be synthesized through the esterification of gallic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced by reacting gallic acid with butanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl gallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted gallates with various functional groups.
Applications De Recherche Scientifique
Butyl gallate has a wide range of scientific research applications, including:
Chemistry: It is used as a standard antioxidant in various chemical assays and studies.
Biology: this compound is studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains.
Medicine: Research has indicated potential anti-cancer properties of this compound, making it a candidate for further investigation in cancer therapy.
Industry: It is widely used in the food industry as a preservative to prevent rancidity in fats and oils. It is also used in cosmetics to stabilize formulations and extend shelf life.
Comparaison Avec Des Composés Similaires
- Methyl gallate
- Ethyl gallate
- Propyl gallate
- Hexyl gallate
- Octyl gallate
- Dodecyl gallate
Butyl gallate’s unique balance of properties makes it a versatile and valuable compound in various applications.
Propriétés
IUPAC Name |
butyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPOEBVTQYAOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148490 | |
| Record name | n-Butyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-41-6 | |
| Record name | Butyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL GALLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Butyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HZ41U710 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


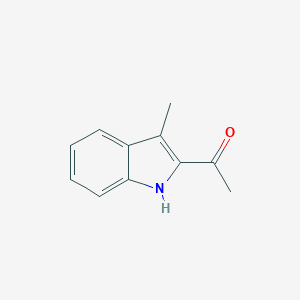
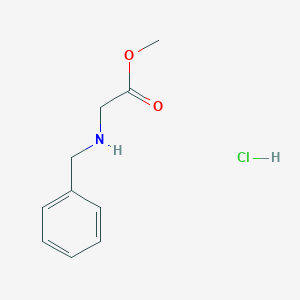
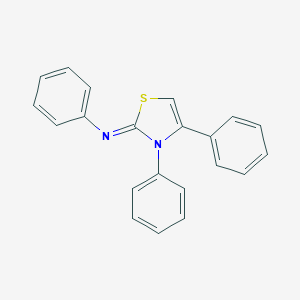
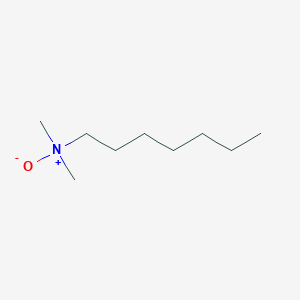
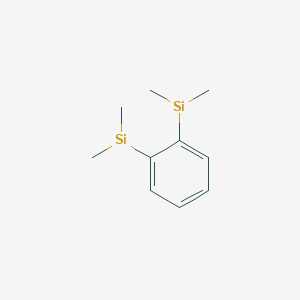
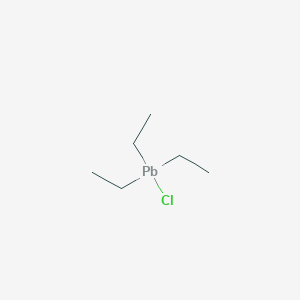
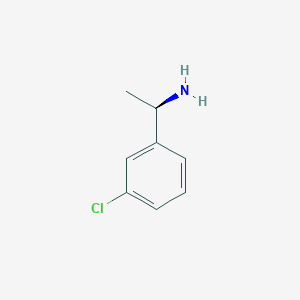

![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
